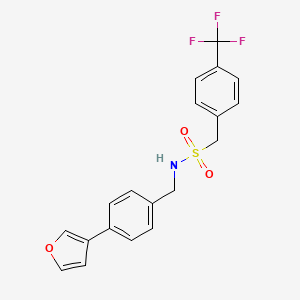

N-(4-(furan-3-yl)benzyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(furan-3-yl)benzyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound featuring a furan ring, a benzyl group, and a trifluoromethyl-substituted phenyl group attached to a methanesulfonamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide typically involves multiple steps:

-

Formation of the Benzyl Intermediate: : The initial step involves the synthesis of 4-(furan-3-yl)benzyl bromide. This can be achieved by brominating 4-(furan-3-yl)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under reflux conditions.

-

Nucleophilic Substitution: : The benzyl bromide intermediate is then reacted with 1-(4-(trifluoromethyl)phenyl)methanesulfonamide in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). This step involves a nucleophilic substitution reaction where the bromide is replaced by the sulfonamide group.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This could involve the use of continuous flow reactors for the bromination step and automated systems for the nucleophilic substitution to ensure consistent reaction conditions and minimize impurities.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : The furan ring in N-(4-(furan-3-yl)benzyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.

-

Reduction: : The compound can be reduced using agents like lithium aluminum hydride (LiAlH4), particularly targeting the sulfonamide group to form corresponding amines.

-

Substitution: : The benzyl and phenyl groups can undergo electrophilic aromatic substitution reactions. For instance, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.

Substitution: HNO3 and H2SO4 at low temperatures for nitration.

Major Products

Oxidation: Furan epoxides.

Reduction: Amines.

Substitution: Nitro-substituted derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, N-(4-(furan-3-yl)benzyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, while the furan ring can interact with biological targets through π-π stacking and hydrogen bonding.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its structural components are beneficial in creating polymers with specific properties, such as increased thermal stability and resistance to chemical degradation.

Mecanismo De Acción

The mechanism by which N-(4-(furan-3-yl)benzyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the furan ring can facilitate interactions with aromatic amino acids in proteins.

Comparación Con Compuestos Similares

Similar Compounds

N-(4-(furan-3-yl)benzyl)-1-phenylmethanesulfonamide: Lacks the trifluoromethyl group, resulting in different pharmacokinetic properties.

N-(4-(furan-3-yl)benzyl)-1-(4-methylphenyl)methanesulfonamide: The methyl group instead of trifluoromethyl alters its chemical reactivity and biological activity.

Uniqueness

N-(4-(furan-3-yl)benzyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is unique due to the presence of the trifluoromethyl group, which significantly impacts its chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes, making it a valuable candidate for drug development and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Actividad Biológica

N-(4-(furan-3-yl)benzyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C16H16F3N1O2S

- Molecular Weight : 311.37 g/mol

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

The mechanism through which this compound exerts its effects may involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This is supported by molecular docking studies that reveal interactions with tubulin proteins, crucial for cell division.

Vasodilatory Effects

In addition to its anticancer properties, compounds with similar structures have shown vasodilatory effects. For instance, a related furan derivative was shown to inhibit calcium-induced vasoconstriction in aortic rings, suggesting potential cardiovascular benefits .

Case Study: Vasodilatory Activity

A study on a furan derivative indicated that it could inhibit Ca²⁺-induced contractions in vascular smooth muscle tissues, demonstrating its potential as a vasodilator .

Toxicity and Safety Profile

Preliminary studies suggest that the compound exhibits low cytotoxicity towards normal human cells, making it a promising candidate for further development in therapeutic applications. However, comprehensive toxicity studies are necessary to fully assess safety.

Table 2: Cytotoxicity Profile

Conclusion and Future Directions

This compound shows promising biological activities, particularly in anticancer and vasodilatory applications. Future research should focus on:

- Mechanistic Studies : To elucidate the pathways affected by this compound.

- In Vivo Studies : To evaluate therapeutic efficacy and safety in living organisms.

- Structural Modifications : To enhance potency and selectivity against specific cancer types.

Propiedades

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO3S/c20-19(21,22)18-7-3-15(4-8-18)13-27(24,25)23-11-14-1-5-16(6-2-14)17-9-10-26-12-17/h1-10,12,23H,11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLGXDOKQUJLOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.